Isobornyl methacrylate

説明

Introduction to Isobornyl Methacrylate in Academic Research

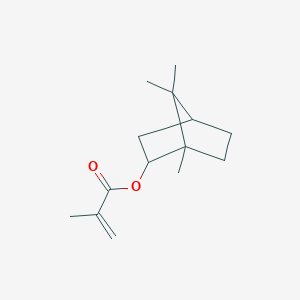

This compound is a colorless to light yellow liquid monomer that serves as a key component in various polymer formulations. The compound's molecular structure features a bridged cyclic group that contributes to its distinctive characteristics, including high glass transition temperature, low volatility, and excellent resistance to degradation. These properties have positioned IBOMA as a valuable material in coatings, adhesives, and specialty polymer applications.

The physical and chemical properties of IBOMA are summarized in Table 1:

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₂O₂ |

| CAS Number | 7534-94-3 |

| Molecular Weight | 222.33 g/mol |

| Physical Appearance | Clear, colorless to yellow liquid |

| Boiling Point | 127-129°C/15 mmHg |

| Density | 0.983 g/mL at 25°C |

| Vapor Pressure | 7.5 Pa at 20°C |

| Water Solubility | Negligible |

| Flash Point | 225°F |

| Glass Transition Temperature (Homopolymer) | 110.5°C |

Historical Development and Research Evolution

The journey of methacrylate chemistry began in the mid-19th century, establishing the foundation for later developments of specialized methacrylate esters like IBOMA. The first acrylic acid was created in 1843, followed by the formulation of methacrylic acid in 1865. The reaction between methacrylic acid and various alcohols would later produce a range of methacrylate esters with diverse properties.

The significant breakthrough in methacrylate polymer science occurred in the early 1930s when polymethyl methacrylate was discovered by British chemists Rowland Hill and John Crawford at Imperial Chemical Industries (ICI). This development revolutionized materials science, leading to commercial products like Perspex and Plexiglas.

The evolution of more complex methacrylate monomers continued through the 20th century, with IBOMA emerging as a specialized monomer. A notable milestone in IBOMA development was recorded in a 1995 patent (US-5399744-A) which described a method of manufacturing this compound by reacting camphene with methacrylic acid in the presence of a molybdenum heteropolyacid catalyst. This represented a significant advancement in the synthesis methodology for this compound.

Several synthetic routes have been developed for the production of IBOMA:

- Direct esterification of camphene and methacrylic acid

- Reaction of methyl methacrylate with isoborneol in the presence of sodium 2,6-di-tert-butyl-4-methylphenolate

- Reaction of (1S,2S,4S)-(+)-isoborneol with methacrylic anhydride in toluene

The research focus on IBOMA has evolved from basic synthesis and characterization to advanced applications and copolymerization studies, reflecting the growing recognition of its value in materials science.

Significance in Polymer Science

This compound has secured a distinctive position in polymer science due to its unique structural features and the exceptional properties it imparts to polymer systems. The significance of IBOMA in polymer science can be understood through its distinctive characteristics and versatile applications.

One of the most remarkable aspects of IBOMA is the high glass transition temperature (Tg) of its homopolymer, approximately 110.5°C, which exceeds that of polymethyl methacrylate. This property makes IBOMA-based polymers particularly valuable in applications requiring thermal stability and rigidity.

The bicyclic structure of the isobornyl group provides several benefits to polymer systems:

- Enhanced spatial hindrance protecting the polymer chain

- Improved UV resistance, water resistance, and chemical resistance

- Reduced intermolecular forces resulting in lower viscosity of polymer solutions

- Good compatibility with various resins, solvents, and coatings

IBOMA has been extensively studied in copolymerization reactions with various monomers to create materials with tailored properties. For example, researchers have investigated the copolymerization of IBOMA with β-myrcene using nitroxide-mediated polymerization techniques, demonstrating the potential for creating gradient copolymers with specific reactivity ratios (rMy = 1.90–2.16 and rIBOMA = 0.02–0.07).

The versatility of IBOMA is evident in its wide range of applications across multiple industries, as outlined in Table 2:

| Industry Sector | Applications of IBOMA |

|---|---|

| Coatings and Paints | Architectural coatings, industrial coatings, UV-curable systems |

| Adhesives and Sealants | Reactive diluent, crosslinking agent, bonding agent |

| Optical Materials | Lenses, optical fibers, light guides |

| Medical Devices | Orthopedic implants, dental materials, prosthetic devices |

| Electronics | Encapsulation of components, circuit board protection |

| 3D Printing | Photopolymer resins for SLA and DLP technologies |

| Textile Industry | Water-repellent coatings, durable finishes |

| Automotive | Exterior and interior coatings, adhesives, sealants |

| Wood Coatings | Protective finishes with weatherability and abrasion resistance |

The annual U.S. production of IBOMA has consistently ranged between 1,000,000 and 10,000,000 pounds from 2016 to 2019, indicating its substantial industrial importance.

Recent research has focused on developing bio-based alternatives to conventional petrochemical-derived IBOMA. Scientists have explored the incorporation of high contents of bio-based this compound with other bio-sourced monomers like 2-octyl acrylate to produce latexes with greater than 70% bio-content. This direction aligns with the growing emphasis on sustainability in polymer science.

Research Challenges and Opportunities

Despite the advantageous properties and applications of IBOMA, researchers face several challenges in fully optimizing its use and expanding its potential. These challenges present opportunities for innovative research directions and technological advancements.

Polymerization Kinetics and Control

One significant challenge involves understanding and controlling the polymerization kinetics of IBOMA. Research has shown that the copolymerization of IBOMA with methacrylate monomers proceeds considerably more slowly than homopolymerization of other acrylates. This slower reactivity due to the bulky isobornyl group presents both challenges and opportunities for developing controlled polymerization methods.

Recent studies have explored novel copolymerization technologies to enhance methacrylate cure speeds. For instance, researchers found that copolymerization of certain monomers with IBOMA proceeds more rapidly than the homopolymerization of IBOMA alone, suggesting potential routes to overcome kinetic limitations.

Sustainability and Bio-based Alternatives

A growing area of research focuses on increasing the sustainability of IBOMA-based materials. While traditional IBOMA is derived from petrochemical sources, researchers are investigating pathways to produce bio-based alternatives:

- The development of partially bio-based IBOMA from renewable resources

- Copolymerization with other bio-based monomers to create high bio-content polymers

- Exploration of alternative cyclic structures from natural sources

A study highlighted the challenges of incorporating high contents of bio-based this compound with 2-octyl acrylate to produce latexes with >70% bio-content. This represents an important frontier in sustainable polymer science.

Thermal Stability and Degradation

Understanding the thermal degradation mechanisms of poly(this compound) (PIBMA) and its copolymers remains a research challenge. Studies have investigated the thermal properties of PIBMA, which has a glass transition temperature as high as 150°C and superior optical properties. However, optimizing thermal stability while maintaining other desirable properties presents ongoing research opportunities.

Application-Specific Formulations

Tailoring IBOMA-based formulations for specific applications presents both challenges and opportunities. For instance, in UV-curable systems, researchers must balance cure speed, mechanical properties, and shrinkage. A study on photo-copolymerization of IBOMA demonstrated that while the homopolymerization of IBOMA may be slow, copolymerization with specific monomers can yield improved properties.

Toxicological and Environmental Considerations

Safety assessments have identified certain concerns with IBOMA, particularly regarding skin sensitization potential. The Cosmetic Ingredient Review has established restrictions requiring products containing this ingredient to include directions to avoid skin contact. This presents opportunities for developing safer alternatives or modified formulations with reduced sensitization potential.

The Environmental Working Group's Skin Deep database rates IBOMA with moderate concerns for allergies and immunotoxicity. This creates research opportunities for developing less sensitizing derivatives while maintaining the desirable properties of the original compound.

特性

IUPAC Name |

(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl) 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-9(2)12(15)16-11-8-10-6-7-14(11,5)13(10,3)4/h10-11H,1,6-8H2,2-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAXXETNIOYFMLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OC1CC2CCC1(C2(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10860016 | |

| Record name | 2-Bornyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Clear liquid; [MSDSonline] | |

| Record name | 2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Isobornyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

112-117 °C at 0.33 kPa | |

| Record name | ISOBORNYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.980 @ 25 °C | |

| Record name | ISOBORNYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.11 [mmHg], 0.11 mm Hg @ 25 °C /Estimated/ | |

| Record name | Isobornyl methacrylate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5670 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ISOBORNYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

CAS No. |

7534-94-3, 16868-12-5 | |

| Record name | 2-Propenoic acid, 2-methyl-, (1R,2R,4R)-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester, rel- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Bornyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10860016 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.549 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOBORNYL METHACRYLATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6088 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Isobornyl methacrylate typically involves the esterification of methacrylic acid with exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl alcohol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process.

Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process involves the continuous feeding of methacrylic acid and exo-1,7,7-trimethylbicyclo[2.2.1]hept-2-yl alcohol into the reactor, along with the catalyst. The reaction mixture is maintained at an elevated temperature to ensure complete conversion of the reactants to the desired ester. The product is then purified through distillation or other separation techniques to obtain the pure compound .

化学反応の分析

Direct Esterification

Camphene reacts with methacrylic acid (MAA) in the presence of acid catalysts:

Catalyst Comparison

| Catalyst | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) | Source |

|---|---|---|---|---|---|

| ZSM-5 Molecular Sieve | 80–120 | 3–10 | 90.8 | 95.7 | |

| Polyphosphomolybdic Acid | 60–100 | 1–5 | 80 | 98.9 | |

| Amberlyst 15 | 60 | 8–9 | 80.2 | 95.3 |

-

Optimal Conditions : ZSM-5 molecular sieves achieve 90.8% camphene conversion and 95.7% selectivity under mild conditions (80–120°C, 3–10 h) .

Transesterification

Isobornyl acetate reacts with methyl methacrylate (MMA):

Polymerization Reactions

This compound undergoes free radical polymerization to form high-Tg polymers.

Homopolymerization

-

Kinetics : Follows a R⁻¹ deceleration model (conversion-dependent rate) due to steric hindrance from the bicyclic structure .

Copolymerization

IBOMA is copolymerized with monomers like N-vinylpyrrolidone (NVP) to tune hydrophobicity and thermal stability.

Reactivity Ratios (RAFT Polymerization)

| Monomer Pair | (IBOMA) | (NVP) | Source | |

|---|---|---|---|---|

| IBOMA-NVP | 4.466 | 0 | 0 |

-

Implications : IBOMA incorporates faster into copolymers (), while NVP shows near-zero reactivity () .

Thermal Decomposition Kinetics

| Copolymer | Activation Energy (kJ/mol) | Degradation Peak (°C) | Source |

|---|---|---|---|

| P(IBOMA) | 158.3 | 325 | |

| P(IBOMA--NVP) | 142.7 | 310 |

Hydrolysis

IBOMA resists hydrolysis due to its hydrophobic isobornyl group. Under acidic conditions:

Dental Resins

IBOMA reduces polymerization shrinkage in flowable composites:

| Property | IBOMA vs. TEGDMA | Source |

|---|---|---|

| Volumetric Shrinkage | ↓ 22% | |

| Water Sorption | ↓ 18% | |

| Degree of Conversion | ↓ 15% |

Coatings

IBOMA enhances UV resistance in acrylic resins via crosslinking:

Stability and Side Reactions

科学的研究の応用

Applications in Coatings and Adhesives

Isobornyl methacrylate is extensively used in the formulation of coatings and adhesives due to its reactive nature:

- Coatings : It is employed in producing soft plastic film coatings for materials like polyethylene terephthalate (PET), polyethylene (PE), and polypropylene (PP). Its incorporation enhances the oxidation resistance and thermal stability of these plastics .

- Adhesives : The compound serves as a reactive diluent in UV-curable adhesives, which are pivotal in various applications including electronics and automotive industries. Its low viscosity improves the processing characteristics of these adhesives .

| Property | This compound | Typical Application |

|---|---|---|

| Light Resistance | Excellent | Coatings for outdoor use |

| Thermal Stability | High | Automotive adhesives |

| Flexibility | Moderate | Soft plastic films |

Dental Applications

In dentistry, this compound plays a crucial role:

- Dental Resins : It is used as a viscosity modifier in dental resins, significantly reducing polymerization shrinkage rates during restorative procedures. This property enhances the longevity and effectiveness of dental restorations .

- Bone Cement : The compound is also incorporated into bone cements used during orthopedic surgeries to reduce adverse biological effects during implant cementation .

Cosmetics Industry

This compound is utilized in cosmetic formulations, particularly in nail enhancements:

- Nail Products : As a key ingredient in artificial nail builders, it forms a durable material that can be shaped and polished. The safety profile of this compound has been evaluated by expert panels, confirming its suitability for cosmetic use .

Research Case Studies

Several studies highlight the effectiveness and versatility of this compound:

- A study on the synthesis of statistical copolymers involving this compound demonstrated its application in creating materials with tailored properties for specific uses such as drug delivery systems .

- Research into flowable composites using this compound showed improved physicochemical properties, suggesting potential advancements in dental materials .

作用機序

The mechanism of action of Isobornyl methacrylate primarily involves its ability to undergo polymerization. The methacrylate group can form free radicals in the presence of initiators, leading to the formation of polymer chains. These polymer chains can interact with various substrates, providing strong adhesion and resistance to environmental factors. The bicyclic structure of the compound also contributes to its rigidity and stability .

類似化合物との比較

Chemical Structure and Polymerization Behavior

α-Pinene Methacrylate (αPMA): Like IBOMA, αPMA is derived from renewable terpenes. However, αPMA exhibits self-crosslinking under free radical polymerization (FRP) via tertiary hydrogen abstraction, forming insoluble gels.

Cyclohexyl Methacrylate (CHMA):

CHMA lacks the fused bicyclic ring of IBOMA, resulting in lower thermal stability. Pyrolysis studies show CHMA-based coatings form amorphous carbon structures, whereas IBMMA-based coatings develop ordered polyaromatic carbon (peak at 22°C in XRD), enhancing fire resistance .

Adamantyl Methacrylate (AdMA):

AdMA’s adamantyl group provides superior thermal properties (higher glass transition temperature, $ T_g $) and oxidation resistance compared to IBOMA. However, AdMA is less commercially viable due to synthesis complexity and cost .

Table 1: Structural and Polymerization Differences

Thermal and Mechanical Properties

Glass Transition Temperature ($ T_g $):

- Poly(IBOMA): $ T_g \approx 180^\circ C $

- Poly(AdMA): $ T_g \approx 200^\circ C $

- Poly(αPMA): $ T_g \approx 120^\circ C $ (estimated from similar terpene methacrylates)

Mechanical Performance in Copolymers:

IBMMA enhances peel strength and tack in adhesives. For example:

- Poly(2-octyl acrylate-co-IBOMA-co-methacrylic acid): Peel strength = 6.7 N/25 mm

- Poly(tetrahydrogeranyl acrylate-co-menthyl methacrylate): Peel strength = 7.7 N/25 mm

Table 2: Thermal and Mechanical Comparison

生物活性

Isobornyl methacrylate (IBMA) is a methacrylate ester derived from isoborneol, widely used in various applications, including dental materials, adhesives, and coatings. This article explores the biological activity of IBMA, focusing on its potential health effects, ecological risks, and antimicrobial properties.

This compound has the following chemical structure:

- Chemical Formula : CHO

- CAS Number : 7534-94-3

- Molecular Weight : 196.29 g/mol

The compound features a methacrylate functional group, which is known for its polymerization capabilities and interactions with biological systems.

Ecological and Health Risk Assessment

According to a screening assessment conducted by the Government of Canada, IBMA was classified as having a low potential for ecological risk. The assessment concluded that IBMA does not meet the criteria for harmful environmental effects under the Canadian Environmental Protection Act (CEPA) due to its low exposure levels and lack of significant toxicological effects on biological diversity .

Key Findings:

- Health Effects : Laboratory studies indicated that high doses of IBMA could lead to decreased body weight gain and liver and kidney toxicity. However, it is not classified as carcinogenic, genotoxic, or a reproductive toxicant .

- Environmental Impact : The substance is not expected to pose immediate or long-term harmful effects on the environment .

Biological Activity and Antimicrobial Properties

Research has demonstrated that IBMA exhibits notable antimicrobial properties, making it a candidate for various biomedical applications. A study highlighted its effectiveness in combination with other materials to enhance antimicrobial activity against common pathogens such as Staphylococcus aureus and Escherichia coli.

Case Studies on Antimicrobial Activity:

- Study on Orthopedic Bone Cements :

- Antimicrobial Composites :

- Quaternary Ammonium Compounds (QACs) :

Summary of Research Findings

Q & A

Q. What are the common synthesis methods for Isobornyl methacrylate (IBOMA) copolymers, and how do they influence material properties?

IBOMA copolymers are synthesized via free radical polymerization , nitroxide-mediated polymerization (NMP) , and microwave-assisted methods . Free radical polymerization is widely used for its simplicity and scalability, yielding copolymers with enhanced tensile strength and thermal stability. NMP offers better control over molecular weight distribution, critical for optical applications . Microwave synthesis reduces reaction time and improves esterification rates (up to 82.23%) by optimizing power (400W) and temperature (43°C) .

Q. Which characterization techniques are critical for analyzing the compositional sequence of IBOMA copolymers?

2D-NMR spectroscopy is essential for determining compositional and configurational sequences, particularly in copolymers with acrylonitrile or styrene . Reactivity ratios (e.g., using the Fineman-Ross method) help predict monomer incorporation trends . Gel Permeation Chromatography (GPC) provides molecular weight data (e.g., Mw ~500,000 for homopolymers) , while Differential Scanning Calorimetry (DSC) measures glass transition temperatures (Tg ~110°C) .

Q. What are the key physical properties of Poly(this compound) that make it suitable for UV-curable coatings?

Key properties include:

- High Tg (110°C) : Enhances thermal stability in coatings .

- Low solubility parameter (8.1) : Compatible with hydrophobic matrices .

- Refractive index (1.500) : Ideal for optical clarity in light-waveguide films .

- Solubility in toluene/THF : Facilitates formulation in solvent-based systems .

Q. How does IBOMA compare structurally and functionally to Isobornyl Acrylate (IBOA)?

IBOMA’s methacrylate group introduces a methyl side chain, reducing polymerization rate but improving UV resistance and mechanical rigidity compared to IBOA . IBOMA’s bicyclic structure enhances spatial hindrance, protecting polymer chains from hydrolysis, making it preferable in high-solid coatings .

Q. What preliminary toxicity considerations are critical when handling IBOMA in laboratory settings?

IBOMA shows low acute toxicity but may cause skin/eye irritation. Chronic toxicity data are limited, but analogs (e.g., isobornyl acrylate) suggest no mutagenic or teratogenic risks . Always use PPE (gloves, goggles) and ensure ventilation to minimize inhalation .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize microwave-assisted IBOMA synthesis?

RSM, combined with Central Composite Design, identifies optimal conditions:

Q. How should researchers address contradictions in reported reactivity ratios during IBOMA copolymerization with acrylonitrile?

Discrepancies in reactivity ratios (e.g., and ) arise from initiator choice (AIBN vs. peroxides) and solvent polarity. Use 2D-NMR to validate monomer sequences and conduct kinetic studies at varying temperatures to refine terminal model assumptions .

Q. What methodologies assess the environmental impact of IBOMA during disposal or accidental release?

- Biodegradation testing : IBOMA analogs show 60–70% degradation in 28 days .

- Ecotoxicology : Use Daphnia magna assays to evaluate aquatic toxicity (LC50 >100 mg/L) .

- Bioaccumulation potential : Estimated log Kow = 4.21 suggests moderate bioaccumulation; monitor via OECD 305 guidelines .

Q. How can IBOMA enhance the performance of high-solid UV-curable coatings?

IBOMA reduces system viscosity, enabling >80% solids content while improving adhesion and reducing shrinkage in UV-cured films . Its bicyclic structure mitigates oxygen inhibition, enhancing cure speed . Optimize formulations by blending with oligomers (e.g., urethane acrylates) at 15–20 wt% IBOMA .

Q. What storage conditions maximize IBOMA stability for long-term research use?

- Temperature : Store below 30°C to prevent polymerization .

- Light : Protect from UV exposure to avoid premature curing .

- Inhibitors : Add 50–100 ppm MEHQ to extend shelf-life beyond 12 months .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。